二氮烯,双(1,1-二甲基乙基)-

描述

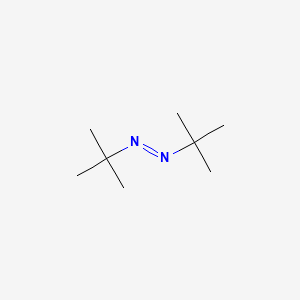

Diazene, bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.

The exact mass of the compound Diazene, bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diazene, bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和反应性:二氮烯,双(1,1-二甲基乙基)-,用于合成噻吩鎓-叶立德。这些叶立德通过与环戊[b]噻吩反应形成,并进行重排形成具有不同拓扑结构的杂环(Machara 和 Svoboda,2012)。

聚合物中的阻燃剂:一项研究探索了在聚丙烯薄膜中使用双-(1,3,5)三嗪基二氮烯作为阻燃剂。这些二氮烯及其金属配合物显着提高了聚丙烯的热稳定性,证明了它们作为有效阻燃剂的潜力(Tirri 等人,2014)。

过渡金属的还原剂:二氮烯衍生物,如 1,4-双(三甲基甲硅烷基)-1,4-二氮杂-2,5-环己二烯,已被确定为生成低价过渡金属的强还原剂。它们在涉及第 4-6 族金属氯配合物的反应中特别有效(Saito 等人,2014)。

分子和电子结构:对二氮烯化合物的分子和电子结构的研究,例如 [μ-双(5,7-二甲基-1,8-萘啶-2-基)二氮烯]双[二氟化硼(III)],提供了对其键合和相互作用的见解。这种理解对于材料科学和配位化学中的应用至关重要(Li 等人,2009)。

蛋白质交联:二氮烯衍生物,如二氮二羧酸衍生物,已被研究其交联蛋白质的能力。这项研究对于理解生物相互作用和在生物化学中的潜在应用非常重要(Mas 等人,1979)。

自由基的稳定化:二氮烯化合物的合成和分解速率,如双(1,1-二甲基-2-氧代丙基)二氮烯,已经得到研究。这项研究有助于理解自由基化学,并可能影响新有机反应的设计(Luedtke 等人,1987)。

光解和光化学:二氮烯化合物的 photolysis,如 (1-联苯-4-基-1-甲基-乙基)-叔丁基二氮烯,提供了对其光化学行为的见解。这对于在光化学和材料科学中的应用至关重要(Hoijemberg 等人,2009)。

配位化学:已经对含有二氮烯基团的双配体及其配位聚合物进行了研究。这项研究对于开发具有特定性质的新型材料至关重要(Shukla 等人,2010)。

安全和危害

“Diazene, bis(1,1-dimethylethyl)-” is a highly flammable liquid and vapour. It is harmful if swallowed and can cause skin and serious eye irritation. Inhalation of this substance may be harmful and may cause respiratory irritation. It is advised to keep away from heat/sparks/open flames/hot surfaces and avoid smoking .

作用机制

Target of Action

Azo-tert-butane primarily targets the initiation phase of radical chain reactions . It serves as a photo initiator, producing radicals when excited by photons . The radicals generated by Azo-tert-butane are crucial for initiating various chemical reactions .

Mode of Action

The compound interacts with its targets by undergoing thermal initiation . When heated, it cleaves to generate a pair of radicals . These radicals then participate in various chemical reactions, serving as the starting point for radical chain reactions .

Biochemical Pathways

Azo-tert-butane affects the biochemical pathways involved in radical chain reactions . By generating radicals, it influences the course of these reactions, leading to various downstream effects. For instance, it can facilitate the formation of polymers in polymerization reactions .

Pharmacokinetics

It’s known that the compound has a half-life of one hour at 85°c, allowing it to continuously supply sufficient initiating radicals at moderate temperatures for reactions requiring several hours to reach completion .

Result of Action

The primary result of Azo-tert-butane’s action is the initiation of radical chain reactions . By generating radicals, it enables various chemical reactions to proceed. This can lead to the formation of new compounds, such as polymers in the case of polymerization reactions .

Action Environment

The action of Azo-tert-butane is influenced by environmental factors such as temperature . For instance, the compound undergoes thermal initiation when heated, leading to the generation of radicals . Therefore, the temperature of the reaction environment can significantly impact the compound’s action, efficacy, and stability.

属性

IUPAC Name |

ditert-butyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCPCPKXFGQXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346589 | |

| Record name | Di‐tert‐butyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-83-3, 15464-01-4 | |

| Record name | Diazene, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-tert-butyldiazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di‐tert‐butyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azo-tert-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DI-TERT-BUTYLDIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8ML3TJS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of azo-tert-butane?

A1: The molecular formula of azo-tert-butane is C8H18N2, and its molecular weight is 142.24 g/mol.

Q2: Is there any spectroscopic data available for azo-tert-butane?

A2: Yes, several studies utilize spectroscopic techniques to characterize azo-tert-butane and its reactions. For instance, X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared (FTIR) spectroscopy were used to study its adsorption on silicon surfaces []. Additionally, researchers employed Helium droplet infrared spectroscopy to analyze the CH stretching region of butyl radicals generated from the pyrolysis of azo-tert-butane [].

Q3: Is azo-tert-butane stable under ambient conditions?

A3: Azo-tert-butane is known to decompose upon heating and exposure to light. Its decomposition generally leads to the formation of nitrogen gas and tert-butyl radicals.

Q4: What about its compatibility with different solvents or materials?

A4: The compatibility of azo-tert-butane with specific solvents or materials depends on the intended application and reaction conditions. It's crucial to consult the relevant literature and perform compatibility tests when necessary. One study found that azo-tert-butane effectively initiates the radical polymerization of isobutylene in weakly coordinating solvents containing LiCB11(CH3)12 [].

Q5: What are the primary applications of azo-tert-butane in scientific research?

A5: Azo-tert-butane is predominantly utilized as a free radical initiator in polymerization reactions [, , , ] and for studying the dynamics of radical reactions [, , , ].

Q6: Can you elaborate on its role as a free radical initiator?

A6: Upon thermal decomposition, azo-tert-butane generates tert-butyl radicals, which can initiate chain reactions in polymerization processes. This property is particularly useful in synthesizing polymers like polyvinylidene fluoride [] and polyisobutylene [, , ].

Q7: How does azo-tert-butane behave in the gas phase?

A7: In gas-phase studies, researchers have investigated the photodissociation dynamics of azo-tert-butane [, , ]. For example, one study explored the photodissociation of the tert-butyl radical produced from azo-tert-butane using photofragment translational spectroscopy at 248 nm [].

Q8: Has azo-tert-butane been studied using computational chemistry methods?

A8: Yes, computational methods like ab initio calculations and RRKM theory have been employed to understand the unimolecular dissociations of azo-tert-butane [, , , ]. For instance, researchers used these methods to examine the competition between different dissociation channels of ionized azo-tert-butane [].

Q9: How does storage affect the efficacy of azo-tert-butane as a cross-linking agent?

A9: Studies indicate that the effectiveness of azo-tert-butane as a cross-linking agent, specifically in immobilizing polysiloxane stationary phases in capillary columns, diminishes over time []. This degradation is accelerated by light exposure, suggesting the involvement of free radical processes.

Q10: Can the degradation of azo-tert-butane be mitigated?

A10: Research suggests that regeneration of aged azo-tert-butane is often achievable through platinum-catalyzed reduction using trichlorosilane []. Additionally, incorporating small amounts of toluene or other radical transfer agents can help moderate the cross-linking process, enhancing reproducibility and performance [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)